molecular formula C7H6BrF3N2O B172668 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine CAS No. 156425-07-9

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Cat. No.: B172668
CAS No.: 156425-07-9
M. Wt: 271.03 g/mol
InChI Key: KGYPCBHVYVIFFM-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine is a diamine compound featuring a bromo and a trifluoromethoxy substituent on the benzene ring. This structure makes it a valuable intermediate in sophisticated organic synthesis pipelines, particularly in medicinal chemistry and materials science. The presence of the trifluoromethoxy group is a significant feature, as fluorinated moieties are strategically incorporated into drug candidates to fine-tune critical properties such as metabolic stability, membrane permeability, and lipophilicity . The compound's two amine groups provide reactive sites for constructing nitrogen-containing heterocycles, which are prominent scaffolds in biologically active compounds . A closely related analogue, 4-Bromo-5-(trifluoromethyl)-1,2-phenylenediamine, underscores the research interest in this class of fluorinated phenylenediamine precursors . As a building block, this chemical is primarily employed in the discovery and development of new chemical entities, serving as a precursor for synthesizing complex molecules like fluorinated ligands for metal complexes or other advanced materials . It is supplied for research and development purposes only.

Properties

IUPAC Name

4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYPCBHVYVIFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650429
Record name 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156425-07-9
Record name 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency and selectivity. In CN103073435A , acetic acid serves dual roles as a solvent and proton donor, facilitating the bromination of o-phenylenediamine at mild temperatures (40–60°C). Higher temperatures (e.g., 110°C in toluene) are employed in condensation reactions to achieve reflux, ensuring complete conversion of intermediates. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their potential to hydrolyze the trifluoromethoxy group under acidic or basic conditions.

Catalysts and Reagent Stoichiometry

Catalysts such as ammonium chloride (NH₄Cl) enhance reaction rates in benzimidazole formation, as noted in the PMC article. For bromination, stoichiometric ratios of NaBr:H₂O₂ (1:1.2) ensure complete diamine functionalization without over-bromination. Excess acetic anhydride (3 equivalents) acetylates amine groups, protecting them from oxidation during bromination.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification is critical for achieving high-purity 4-bromo-5-(trifluoromethoxy)-1,2-phenylenediamine. CN103073435A recommends recrystallization using tert-butyl methyl ether, which yields a purity of 98.6% as confirmed by HPLC. Alternatively, CN112028834A employs n-heptane for crystallizing benzimidazole intermediates at 5–10°C, a method adaptable to the final diamine product.

Analytical Validation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. For instance, the benzimidazole intermediate in CN112028834A shows a molecular ion peak at m/z 229.1 ([M+H]⁺), consistent with theoretical calculations. ¹H-NMR spectra of the final diamine exhibit distinct peaks for aromatic protons (δ 6.8–7.2 ppm) and amine groups (δ 4.5–5.0 ppm).

Industrial Applications and Scalability

While this compound is listed as discontinued by CymitQuimica , its analogs serve as intermediates in antiviral and anticancer agents. Scalability is demonstrated in CN103073435A , where a 3 kg batch of o-phenylenediamine yielded 2.1 kg of the brominated diamine after recrystallization .

Chemical Reactions Analysis

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine exhibits notable antimicrobial properties. Research indicates its effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Drug Development
The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their potential as inhibitors in cancer therapy, particularly in targeting tyrosine kinases involved in tumor progression .

Materials Science

Polymer Chemistry
this compound is utilized as a precursor in the synthesis of fluorinated polymers. These materials are valued for their thermal stability, chemical resistance, and unique optical properties. The incorporation of trifluoromethoxy groups can significantly alter the physical properties of polymers, making them suitable for high-performance applications such as coatings and electronic devices .

Dyes and Pigments
The compound has been investigated for its potential use in dye synthesis due to its ability to form stable chromophores. The presence of bromine and trifluoromethoxy groups enhances the color properties and stability of the resulting dyes, which can be applied in textiles and coatings .

Agrochemicals

Pesticide Development
In agrochemical research, this compound has shown promise as a precursor for developing novel pesticides. Its fluorinated structure may enhance bioactivity while reducing environmental impact compared to traditional compounds. Studies are ongoing to evaluate its efficacy against various agricultural pests and diseases .

Case Studies

Study Focus Findings
Antimicrobial Activity StudyEvaluated against common pathogensShowed significant inhibition against E. coli and S. aureus with MIC values indicating moderate effectiveness
Polymer Synthesis ResearchDevelopment of fluorinated polymersDemonstrated improved thermal stability and chemical resistance in synthesized materials
Pesticide Efficacy TrialTested on crop pestsPreliminary results indicate potential effectiveness with reduced toxicity to non-target organisms

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group enhances polarity and hydrogen-bonding capacity compared to -CF₃, making this compound more suitable for aqueous-phase reactions .
  • Bromo vs. Fluoro Substituents : Bromo’s larger atomic radius increases steric effects, while fluoro’s electronegativity stabilizes intermediates in nucleophilic substitutions .

Reactivity and Stability

  • Reduction Sensitivity : Like other 1,2-diamines, this compound is prone to oxidation and requires inert storage conditions. Unsubstituted analogs (e.g., 1,2-phenylenediamine) are unstable in air, necessitating immediate use post-synthesis .
  • Coordination Chemistry : The diamine group enables chelation with transition metals (e.g., Fe³⁺, Cu²⁺), a property exploited in Schiff base complexes for analytical chemistry (e.g., iron detection in water) .

Biological Activity

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C8_8H6_6BrF3_3N2_2O
  • CAS Number : 156425-07-9

The presence of bromine and trifluoromethoxy groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various pathogens, including:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Klebsiella pneumoniae
  • Fungi :
    • Candida albicans

The compound exhibited moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against these microorganisms. For example, it showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates or through direct binding to active sites. This is particularly relevant in the context of antimicrobial activity where enzyme inhibition can disrupt metabolic processes in pathogens .
  • Reactive Oxygen Species (ROS) Modulation : Studies suggest that compounds similar to this compound can induce oxidative stress in microbial cells, leading to increased ROS levels which contribute to their cytotoxic effects .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several phenylenediamine derivatives, including this compound. The study employed disc diffusion methods and broth microdilution techniques to assess the efficacy against selected bacterial strains. Results indicated that the compound's structure significantly influences its activity profile, with halogen substitutions enhancing potency against certain pathogens .

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of this compound in animal models. Administration of varying doses demonstrated low toxicity and promising therapeutic effects, particularly in models of bacterial infections. The compound was well-tolerated at doses up to 40 mg/kg in mice, showing no significant adverse effects .

Comparative Analysis

A comparative analysis with other structurally similar compounds reveals that the trifluoromethoxy group enhances lipophilicity and binding affinity to biological targets. This modification appears to be crucial for the observed biological activities compared to other phenylenediamines lacking such substituents.

CompoundMIC (µg/mL)Antimicrobial Spectrum
This compound32E. coli, S. aureus, K. pneumoniae
4-Bromophenylenediamine>64Limited spectrum
3-Amino-4-bromobenzenesulfonamide16S. aureus

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